6-[(2-CHLOROPHENYL)METHYL]-3-(4-ETHOXYPHENYL)-5-METHYL-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE
Overview
Description
6-[(2-CHLOROPHENYL)METHYL]-3-(4-ETHOXYPHENYL)-5-METHYL-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes a thiazolo[4,5-d]pyrimidine core, substituted with various functional groups such as a 2-chlorobenzyl, 4-ethoxyphenyl, and a methyl group. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-CHLOROPHENYL)METHYL]-3-(4-ETHOXYPHENYL)-5-METHYL-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolopyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the thiazolopyrimidine core. This can be achieved through the reaction of 2-aminothiazole with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of Substituents: The next steps involve the introduction of the 2-chlorobenzyl, 4-ethoxyphenyl, and methyl groups. This can be done through various substitution reactions, such as nucleophilic aromatic substitution or Friedel-Crafts alkylation.
Final Cyclization and Thioxo Group Introduction: The final step involves the cyclization of the intermediate compounds to form the desired thiazolopyrimidine structure with the thioxo group. This can be achieved through the reaction of the intermediate with sulfur or a sulfur-containing reagent under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-[(2-CHLOROPHENYL)METHYL]-3-(4-ETHOXYPHENYL)-5-METHYL-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and various nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
6-[(2-CHLOROPHENYL)METHYL]-3-(4-ETHOXYPHENYL)-5-METHYL-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound has potential biological activity and can be used in the study of enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases, including cancer, infectious diseases, and inflammatory conditions.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Mechanism of Action
The mechanism of action of 6-[(2-CHLOROPHENYL)METHYL]-3-(4-ETHOXYPHENYL)-5-METHYL-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The thiazolopyrimidine core and the various substituents can influence the compound’s binding affinity and specificity for these targets. The exact pathways involved can vary, but may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
6-(2-chlorobenzyl)-3-(4-methoxyphenyl)-5-methyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one: Similar structure but with a methoxy group instead of an ethoxy group.
6-(2-chlorobenzyl)-3-(4-ethoxyphenyl)-5-methyl-2-oxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one: Similar structure but with an oxo group instead of a thioxo group.
Uniqueness
The uniqueness of 6-[(2-CHLOROPHENYL)METHYL]-3-(4-ETHOXYPHENYL)-5-METHYL-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE lies in its specific combination of substituents and the thioxo group. This combination imparts distinct chemical and physical properties, making it suitable for various applications in research and industry. The presence of the thioxo group, in particular, can influence the compound’s reactivity and interactions with other molecules.
Properties
IUPAC Name |
6-[(2-chlorophenyl)methyl]-3-(4-ethoxyphenyl)-5-methyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O2S2/c1-3-27-16-10-8-15(9-11-16)25-19-18(29-21(25)28)20(26)24(13(2)23-19)12-14-6-4-5-7-17(14)22/h4-11H,3,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJMGICMHHBMGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C(=N3)C)CC4=CC=CC=C4Cl)SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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